molecular formula C14H14N2O2 B6386806 2-Amino-5-(2,3-dimethylphenyl)pyridine-4-carboxylic acid CAS No. 1261988-59-3

2-Amino-5-(2,3-dimethylphenyl)pyridine-4-carboxylic acid

Cat. No.: B6386806
CAS No.: 1261988-59-3
M. Wt: 242.27 g/mol
InChI Key: FEXGVYZYIHCNFL-UHFFFAOYSA-N
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Description

2-Amino-5-(2,3-dimethylphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the second position, a dimethylphenyl group at the fifth position, and a carboxylic acid group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,3-dimethylphenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylbenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-amino-5-(2,3-dimethylphenyl)pyridine. This intermediate is then subjected to a carboxylation reaction using carbon dioxide under basic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the intermediate 2-amino-5-(2,3-dimethylphenyl)pyridine followed by carboxylation. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,3-dimethylphenyl)pyridine-4-carboxylic acid undergoes various chemical reactions including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-5-(2,3-dimethylphenyl)pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,3-dimethylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-phenylpyridine-4-carboxylic acid
  • 2-Amino-5-(3,4-dimethylphenyl)pyridine-4-carboxylic acid
  • 2-Amino-5-(2,4-dimethylphenyl)pyridine-4-carboxylic acid

Uniqueness

2-Amino-5-(2,3-dimethylphenyl)pyridine-4-carboxylic acid is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct interactions with molecular targets and different pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

2-amino-5-(2,3-dimethylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-8-4-3-5-10(9(8)2)12-7-16-13(15)6-11(12)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXGVYZYIHCNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CN=C(C=C2C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687044
Record name 2-Amino-5-(2,3-dimethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-59-3
Record name 2-Amino-5-(2,3-dimethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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